molecular formula C19H24N2O2S B2970316 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide CAS No. 2034541-27-8

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide

Cat. No.: B2970316
CAS No.: 2034541-27-8
M. Wt: 344.47
InChI Key: XKYVBFOUDUMGGM-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide: is an organic compound that features a furan ring, a thiomorpholine ring, and a phenylpropanamide moiety. This compound is of interest due to its unique structural components, which may impart distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiomorpholine ring: This step involves the reaction of a suitable amine with a thiirane derivative to form the thiomorpholine ring.

    Coupling with phenylpropanamide: The final step involves the coupling of the furan-thiomorpholine intermediate with phenylpropanamide using coupling agents like carbodiimides under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups. Biology : It may serve as a ligand in the study of enzyme-substrate interactions. Medicine Industry : Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide: Similar structure but with a naphthamide moiety.

    N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide: Contains an oxoimidazolidine ring instead of phenylpropanamide.

Uniqueness: N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide is unique due to the combination of its furan, thiomorpholine, and phenylpropanamide moieties, which may impart distinctive chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(7-6-16-4-2-1-3-5-16)20-14-18(17-8-11-23-15-17)21-9-12-24-13-10-21/h1-5,8,11,15,18H,6-7,9-10,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYVBFOUDUMGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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